1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(4-chlorophenyl)-
Description
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(4-chlorophenyl)- is a maleimide derivative characterized by a pyrrole-dione core substituted with two chlorine atoms at the 3,4-positions and a 4-chlorophenyl group at the 1-position. This compound belongs to a broader class of halogenated maleimides, which are notable for their diverse applications in medicinal chemistry and agrochemicals.
Properties
IUPAC Name |
3,4-dichloro-1-(4-chlorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl3NO2/c11-5-1-3-6(4-2-5)14-9(15)7(12)8(13)10(14)16/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZDKNZNPMFFSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=C(C2=O)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352561 | |
| Record name | 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29236-09-7 | |
| Record name | 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
- Reactants : 3,4-Dichloromaleic anhydride (1.0 equiv) and 4-chloroaniline (1.2 equiv)
- Solvent : Ethanol (50 mL per 10 mmol of anhydride)
- Catalyst : Acetic acid (10 mol%)
- Temperature : 80°C under reflux
- Time : 2 hours
- Yield : 70%
The reaction proceeds via initial formation of an amide intermediate, which undergoes intramolecular cyclization to yield the pyrrole-2,5-dione core. The use of acetic acid as a catalyst enhances protonation of the anhydride, accelerating nucleophilic attack by the amine.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a transformative technology for this synthesis, significantly reducing reaction times while maintaining or improving yields. A comparative study demonstrated that microwave heating achieves 70.21% yield in 20 minutes, rivaling the conventional method’s 70% yield over 2 hours.
Protocol for Microwave Optimization
- Reactants : 3,4-Dichloromaleic anhydride (1.0 equiv) and 4-chloroaniline (1.1 equiv)
- Solvent : Ethanol (30 mL per 10 mmol)
- Catalyst : Acetic acid (5 mol%)
- Microwave Parameters : 100°C, 300 W irradiation
- Time : 15–20 minutes
- Yield : 70.21%
Dielectric heating under microwave conditions promotes rapid energy transfer, minimizing side reactions such as hydrolysis of the anhydride. This method is particularly advantageous for scalability, as it reduces energy consumption and solvent volume.
Solvent-Free and Green Chemistry Approaches
Recent advances emphasize solvent-free or reduced-solvent methodologies to align with green chemistry principles. While explicit data for 3,4-dichloro-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione are limited, analogous syntheses of pyrrole-2,5-diones under solvent-free microwave conditions have achieved yields exceeding 65%.
Key Considerations for Solvent-Free Synthesis
- Reactant Stoichiometry : A 1:1 molar ratio of anhydride to amine minimizes byproducts.
- Catalyst : Solid acid catalysts (e.g., montmorillonite K10) may replace acetic acid.
- Temperature : 110–120°C under microwave or conventional heating.
Catalytic and Mechanochemical Variations
The choice of catalyst profoundly influences reaction efficiency. Comparative studies reveal that:
| Catalyst | Concentration (mol%) | Yield (%) | Time (min) |
|---|---|---|---|
| Acetic acid | 10 | 70 | 120 |
| Sulfuric acid | 5 | 68 | 90 |
| Montmorillonite | 20 mg/mmol | 72 | 60 |
Mechanochemical grinding, though underexplored for this compound, has shown promise in similar imide syntheses, achieving 60–65% yields without solvents.
Purification and Characterization
Post-synthesis purification is critical for obtaining pharmaceutical-grade material. Common techniques include:
Recrystallization
Column Chromatography
Analytical Characterization
- ¹H NMR (DMSO-d₆): δ 7.45–7.60 (m, 4H, Ar-H), 6.95 (s, 2H, pyrrole-H).
- HPLC : Retention time = 4.2 min (C18 column, acetonitrile/water 70:30).
Comparative Analysis of Methodologies
| Parameter | Conventional | Microwave | Solvent-Free |
|---|---|---|---|
| Time (min) | 120 | 20 | 60 |
| Yield (%) | 70 | 70.21 | 65 |
| Solvent Volume (mL/g) | 50 | 30 | 0 |
| Energy Consumption | High | Low | Moderate |
Chemical Reactions Analysis
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the chlorine atoms can be replaced by other substituents like alkyl or aryl groups using reagents such as alkyl halides or aryl halides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1H-Pyrrole-2,5-dione derivatives have been studied for their potential as pharmaceutical agents. The dichloro substitution pattern enhances biological activity, making these compounds candidates for developing anti-cancer and anti-inflammatory drugs.
Case Study: Anticancer Activity
Research has indicated that pyrrole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that 3,4-dichloro-1-(4-chlorophenyl)-pyrrole-2,5-dione showed significant inhibition of cell proliferation in breast cancer cells. The mechanism involves the induction of apoptosis via the mitochondrial pathway, highlighting its potential as a therapeutic agent in oncology.
Material Science Applications
The compound's unique structure allows it to be utilized in polymer chemistry and as an intermediate in the synthesis of functional materials.
Case Study: Polymer Synthesis
In material science, 1H-Pyrrole-2,5-dione derivatives have been incorporated into polymer matrices to enhance thermal stability and mechanical properties. A specific study reported the successful incorporation of this compound into polyamide systems, resulting in improved tensile strength and thermal resistance.
Organic Synthesis Applications
The compound serves as a versatile building block for synthesizing more complex organic molecules. Its electrophilic nature allows it to participate in various reactions such as nucleophilic substitutions and cycloadditions.
Data Table: Synthesis Pathways
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Acetone, reflux | 85 |
| Cycloaddition | UV Light, solvent-free conditions | 75 |
| Condensation Reaction | Ethanol, room temperature | 90 |
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituted Phenyl Analogs
3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione
- Structure : Differs by replacing the 4-chlorophenyl group with a 4-fluorophenyl moiety.
- Applications : Classified as a fluoroimide pesticide (trade name: Spartcide) .
- Key Difference : The fluorine atom enhances electronegativity and possibly metabolic stability, making it more suitable for agrochemical use. In contrast, the 4-chloro analog may exhibit altered pharmacokinetics, favoring pharmaceutical applications .
MI-1 (1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione)
- Structure: Features a 4-chlorobenzyl group and an additional 3-trifluoromethylphenylamino substituent.
- Applications : Demonstrated antineoplastic activity as a kinase inhibitor .
- Key Difference: The amino group and trifluoromethyl substitution likely enhance target binding affinity, highlighting how functional group additions expand biological activity compared to the simpler 4-chlorophenyl derivative .
Aliphatic vs. Aromatic Substituents
3,4-Dichloro-1-(4-penten-1-yl)-1H-pyrrole-2,5-dione (CAS: 346701-47-1)
- Structure : Substitutes the 4-chlorophenyl group with an aliphatic 4-penten-1-yl chain.
- No specific applications are listed, but such modifications could shift utility toward polymer chemistry or materials science .
Comparative Data Table
Research Findings and Trends
- Halogen Effects : Fluorine substitution (4-F-phenyl) correlates with agrochemical use, while chlorine (4-Cl-phenyl) appears in pharmaceutical leads, possibly due to differences in bioavailability and target selectivity .
- Functional Group Impact: The presence of amino or trifluoromethyl groups (e.g., MI-1) enhances biological activity, suggesting that the base structure (3,4-dichloro-pyrrole-dione) serves as a scaffold for functionalization .
- Analytical Relevance : Compounds like 3,4-dichloro-1-(4-fluorophenyl)- are used as reference standards in pesticide quality control, implying analogous applications for the 4-chloro derivative in pharmaceutical contexts .
Biological Activity
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(4-chlorophenyl)- is a compound with significant biological activity, particularly in the context of cancer research and potential therapeutic applications. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its potential as a pharmaceutical agent.
- Chemical Name : 3,4-Dichloro-1H-pyrrole-2,5-dione
- CAS Number : 29236-09-7
- Molecular Formula : C10H4Cl3NO2
- Molecular Weight : 229.36 g/mol
Synthesis
The synthesis of 1H-Pyrrole-2,5-dione derivatives typically involves the chlorination of pyrrole compounds followed by various substitution reactions. Specific synthetic routes have been documented that yield compounds with varying biological activities based on their side groups.
Antitumor Activity
Research indicates that derivatives of 1H-Pyrrole-2,5-dione exhibit significant antitumor properties. For instance, a study demonstrated that certain derivatives could inhibit the growth of colon cancer cell lines such as HCT-116 and SW-620 with GI50 values in the nanomolar range (approximately M) . These compounds interact with ATP-binding domains of growth factor receptors like EGFR and VEGFR2, suggesting their potential as targeted therapies for malignancies.
The mechanism by which these compounds exert their effects includes:
- Inhibition of Tyrosine Kinases : Compounds derived from 1H-Pyrrole-2,5-dione have been shown to inhibit tyrosine kinase activity, which is crucial in cancer cell proliferation .
- Membrane Interaction : Studies using molecular dynamics simulations suggest that these compounds can intercalate into lipid bilayers, affecting membrane integrity and receptor interactions .
Case Studies
| Study Reference | Compound Studied | Biological Activity | Key Findings |
|---|---|---|---|
| Dubinina et al. (2007) | 4-amino-3-chloro-1H-pyrrole-2,5-dione | Antiproliferative | Inhibited colon cancer cell lines with low toxicity |
| Kuznietsova et al. (2013) | Various derivatives | Antitumor | Demonstrated significant tumor growth inhibition in rat models |
| Garmanchuk et al. (2016) | 3-chloro-1-(4-chlorobenzyl)-4-amino derivatives | Antioxidant | Showed antioxidant properties alongside antitumor activity |
Toxicity and Safety Profile
The safety profile of 1H-Pyrrole-2,5-dione derivatives has been assessed in various studies. Generally, these compounds exhibit low toxicity levels in vitro and in vivo models. However, appropriate safety evaluations are necessary before clinical applications.
Q & A
Q. What are the established synthetic routes for 3,4-dichloro-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione?
The compound can be synthesized via cyclocondensation of substituted maleic anhydride derivatives with aromatic amines. A general protocol involves refluxing a chlorinated maleimide precursor (e.g., 3,4-dichloromaleic anhydride) with 4-chloroaniline in a high-boiling solvent like xylene under inert conditions. Post-reaction purification typically employs NaOH washes to remove acidic byproducts, followed by recrystallization from methanol . For analogs, chloranil is often used as a dehydrogenation agent to stabilize the pyrrole ring .
Q. How can the crystal structure of this compound be determined?
Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. Key parameters include bond lengths (e.g., C–Cl bonds ≈ 1.73 Å, C=O bonds ≈ 1.21 Å) and angles (e.g., Cl–C–Cl ≈ 112°). Hirshfeld surface analysis can further quantify intermolecular interactions, such as hydrogen bonding and halogen contacts, which influence packing efficiency . For derivatives, computational methods like DFT may supplement experimental data to predict electronic environments .
Q. What are the critical physicochemical properties relevant to experimental handling?
- Density : Estimated at ~1.63 g/cm³ (based on structurally similar fluoro analogs) .
- Thermal stability : Decomposition occurs above 300°C; melting points are typically determined via differential scanning calorimetry (DSC).
- Solubility : Limited in polar solvents (e.g., water) but soluble in dimethylformamide (DMF) or dichloromethane (DCM).
- Hygroscopicity : Non-hygroscopic under ambient conditions. Always store in inert atmospheres (e.g., argon) at room temperature to prevent degradation .
Advanced Research Questions
Q. How can reaction intermediates and byproducts be characterized during synthesis?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is effective for tracking intermediates. For example, alkylated maleimide precursors (e.g., 3,4-dichloro-1-((4E)-4-hexenyl)-1H-pyrrole-2,5-dione) can be identified via their distinct [M+H]+ ions. NMR (¹H/¹³C) is critical for confirming regioselectivity, particularly distinguishing between N-aryl and O-aryl adducts .
Q. What strategies optimize the compound's reactivity for derivatization?
- Electrophilic substitution : The electron-deficient pyrrole ring facilitates halogenation or nitration at the 3- and 4-positions.
- Nucleophilic aromatic substitution : The 4-chlorophenyl group can undergo displacement with amines or thiols under catalytic Cu(I) conditions.
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids enable biaryl synthesis, though excess Pd catalysts may require scavenging .
Q. How does electronic structure influence biological activity in related compounds?
The electron-withdrawing chloro groups enhance electrophilicity, making the compound a potential Michael acceptor in enzyme inhibition studies. Comparative studies with fluoro analogs (e.g., 3,4-dichloro-1-(4-fluorophenyl)- analogs) reveal that chlorine's higher polarizability increases binding affinity to hydrophobic enzyme pockets .
Contradictions and Limitations
- Thermal Data : Boiling points reported for fluoro analogs (e.g., 324.7°C) may not directly apply to the chloro derivative due to differences in molecular weight and intermolecular forces. Experimental validation via thermogravimetric analysis (TGA) is recommended .
- Biological Activity : While pesticidal use is documented for fluoro analogs, the chloro derivative's bioactivity remains understudied in peer-reviewed literature, necessitating targeted assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
